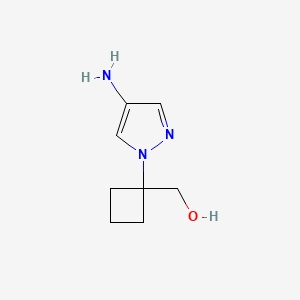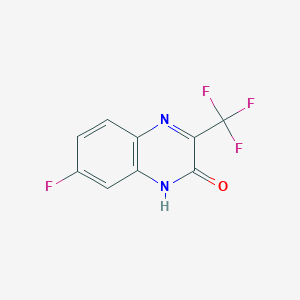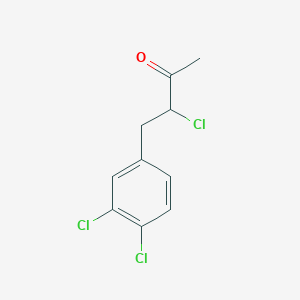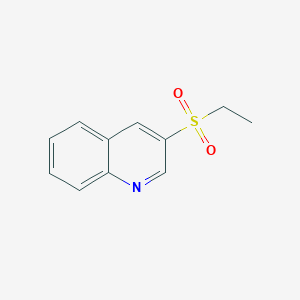
6,6-Dimethylhept-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond and two methyl groups attached to the sixth carbon atom. This compound is of interest due to its unique structural features and its applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-3-en-2-one typically involves the reaction of t-butylacetylene with acrolein in the presence of a proton-extracting agent such as an organometallic compound or metallic lithium. The reaction is carried out at temperatures ranging from -40°C to +20°C. The product is then isolated and purified .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but with optimizations for large-scale production. The use of safer solvents like cyclopentyl methyl ether instead of tetrahydrofuran has been implemented to enhance safety and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
6,6-Dimethylhept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylhept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are still ongoing .
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-3-heptyne: A structurally similar compound with a triple bond instead of a double bond.
6-Hydroxy-4,6-dimethyl-3-hepten-2-one: A compound with a hydroxyl group attached to the carbon chain.
Uniqueness: 6,6-Dimethylhept-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its combination of a double bond and a ketone group makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(E)-6,6-dimethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-8(10)6-5-7-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
Clé InChI |
ODIWAYIMVVHHLK-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)/C=C/CC(C)(C)C |
SMILES canonique |
CC(=O)C=CCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8315526.png)
![5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8315537.png)


